![molecular formula C19H11O5D5 B602753 6-Hydroxy Warfarin-d5 CAS No. 94820-64-1](/img/structure/B602753.png)
6-Hydroxy Warfarin-d5
描述
6-Hydroxy Warfarin-d5 is a deuterated form of 7-Hydroxywarfarin, which is a metabolite of Warfarin. Warfarin is a well-known anticoagulant used to prevent blood clots. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy Warfarin-d5 involves the deuteration of 7-Hydroxywarfarin. This process typically includes the introduction of deuterium atoms into the molecular structure of 7-Hydroxywarfarin. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the final product.
化学反应分析
Types of Reactions
6-Hydroxy Warfarin-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
科学研究应用
Analytical Applications
Internal Standard in Pharmacokinetic Studies
6-Hydroxy Warfarin-d5 is frequently used as an internal standard in pharmacokinetic studies. Its deuterated nature allows for precise quantification of warfarin and its metabolites in biological samples, minimizing the interference from other compounds. This is particularly useful in studies assessing the metabolism of warfarin, where accurate measurement of drug levels is crucial for understanding individual responses to anticoagulant therapy .
Metabolic Pathway Investigation
Understanding Warfarin Metabolism
Research has shown that hydroxywarfarins, including 6-hydroxy warfarin, are significant metabolites formed during the metabolism of warfarin via cytochrome P450 enzymes. Studies indicate that these metabolites can influence the pharmacological effects and elimination pathways of warfarin . For instance, a study examined the reductive elimination pathways of hydroxywarfarins and highlighted how different hydroxylation positions affect metabolic clearance .
Case Studies
Case Study: Traumatic Brain Injury and Warfarin
A notable study investigated the impact of traumatic brain injury (TBI) on the anticoagulant effects of warfarin using 6-hydroxy warfarin as a metabolic marker. The research involved inducing TBI in mice pre-treated with warfarin and measuring various parameters such as prothrombin time and brain hemorrhage volume. Results indicated that TBI exacerbated the anticoagulant effects of warfarin, demonstrating the importance of monitoring metabolite levels like 6-hydroxy warfarin in clinical settings .
Case Study: Pharmacogenomics of Warfarin Response
Another significant study explored how genetic variations in cytochrome P450 enzymes affect the metabolism of warfarin and its hydroxy metabolites. The research utilized this compound as an internal standard to assess variations in metabolic rates among individuals with different CYP2C9 genotypes. Findings emphasized the need for personalized dosing regimens based on genetic profiling to optimize anticoagulation therapy .
Implications for Drug Development
The use of this compound extends beyond academic research; it has implications for drug development processes. By providing insights into metabolic pathways and individual variability in drug response, this compound aids in the design of safer and more effective anticoagulant therapies.
Data Table: Comparative Analysis of Hydroxywarfarins
Compound | Role in Metabolism | Key Findings |
---|---|---|
6-Hydroxy Warfarin | Major metabolite | Used as an internal standard for quantification |
7-Hydroxy Warfarin | Active metabolite | Influences anticoagulant efficacy |
10-Hydroxy Warfarin | Minor metabolite | Less significant impact on pharmacodynamics |
作用机制
The mechanism of action of 6-Hydroxy Warfarin-d5 is similar to that of Warfarin. It acts as a vitamin K antagonist, inhibiting the production of vitamin K-dependent clotting factors. This inhibition occurs through the blockade of vitamin K epoxide reductase, an enzyme crucial for the regeneration of active vitamin K. The deuterium labeling does not significantly alter the mechanism but allows for detailed study of the compound’s pharmacokinetics.
相似化合物的比较
Similar Compounds
7-Hydroxywarfarin: The non-deuterated form of 6-Hydroxy Warfarin-d5.
Warfarin: The parent compound from which 7-Hydroxywarfarin is derived.
Other Hydroxywarfarins: Compounds with hydroxyl groups at different positions on the Warfarin molecule.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling. This isotopic substitution provides enhanced stability and allows for precise tracking in metabolic studies. The deuterium atoms also influence the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research.
生物活性
6-Hydroxy Warfarin-d5 is a deuterated form of 6-Hydroxy Warfarin, a metabolite of warfarin, an anticoagulant widely used in clinical settings. The unique isotopic labeling with deuterium (d5) enhances the compound's stability and allows for more precise tracking in biological studies. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and implications for research and therapeutic applications.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 94820-64-1 |
Molecular Formula | C₁₉H₁₁O₅D₅ |
Molecular Weight | 329.37 g/mol |
LogP | 3.31520 |
PSA | 87.74000 |
These properties indicate a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
The primary mechanism of action of this compound involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme critical for the recycling of vitamin K in the synthesis of clotting factors. By inhibiting VKOR, this compound reduces the availability of active vitamin K, thereby decreasing the synthesis of clotting factors II, VII, IX, and X. This action contributes to its anticoagulant effects, although it is less potent than its parent compound, warfarin.
Pharmacokinetics
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : As a metabolite of warfarin, this compound is expected to have similar absorption characteristics; however, its deuterated form may enhance stability and reduce metabolic degradation.
- Distribution : The compound's lipophilicity suggests it can readily cross cell membranes and may accumulate in tissues.
- Metabolism : It undergoes further metabolism primarily via cytochrome P450 enzymes (CYP2C9), leading to various metabolites that may have distinct biological activities.
- Excretion : The metabolites are primarily excreted via urine.
Biological Activity
Research indicates that while this compound is not as pharmacologically active as warfarin itself, it plays a significant role in understanding drug metabolism and potential interactions with other compounds.
Case Study: Interaction with Fluconazole
A notable study investigated the interaction between fluconazole (an antifungal agent) and warfarin metabolism. Fluconazole inhibits CYP2C9 enzymes, which are responsible for converting warfarin to its hydroxylated metabolites, including this compound. This inhibition can lead to increased plasma levels of warfarin and heightened risk for bleeding complications due to reduced metabolism .
Research Applications
This compound has several applications in scientific research:
- Metabolic Studies : Used as a tracer in pharmacokinetic studies to elucidate metabolic pathways of warfarin.
- Drug Interaction Studies : Helps in assessing potential interactions with other drugs that are metabolized by CYP enzymes.
- Therapeutic Development : Investigated for its potential modifications to improve anticoagulant therapies.
属性
IUPAC Name |
4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=CC(=C3)O)OC2=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857861 | |
Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94820-64-1 | |
Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。